1-[(4-Methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[(4-methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry :
- Pyrazolo[3,4-d]pyrimidines, including the specific compound , have been extensively studied for their diverse biological activities. These compounds exhibit pharmacological properties such as antiviral, antibacterial, antitumor, and anti-inflammatory effects, making them significant in medicinal chemistry (Önal, Ceran, & Şahin, 2008).
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Some of the synthesized derivatives showed moderate to outstanding antimicrobial activity against various bacterial strains and fungi (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Chemical Properties and Structural Analysis :
- Studies have been conducted on the chemical reactivity and physical properties of pyrazolo[3,4-d]pyrimidines, which include insights into their stability and structural characteristics. This research is crucial for understanding how these compounds can be modified and used in various applications (Bergmann, Frank, & Neiman, 1979).
- The crystal structure of derivatives of this compound has been analyzed, providing valuable information for its use in crystallography and material science (Chen, Weng, & Jin, 1999).
Potential in Anticancer Research :
- Pyrazolo[3,4-d]pyrimidines have shown promise in anticancer research. Some derivatives of this compound have demonstrated in vitro growth inhibitory activity against cancer cells, highlighting their potential in cancer therapy (Ghorab, 2009).
properties
Product Name |
1-[(4-Methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine |
---|---|
Molecular Formula |
C17H19N5 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-13-4-6-14(7-5-13)11-22-17-15(10-20-22)16(18-12-19-17)21-8-2-3-9-21/h4-7,10,12H,2-3,8-9,11H2,1H3 |
InChI Key |
FTGIBRSOVXQSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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